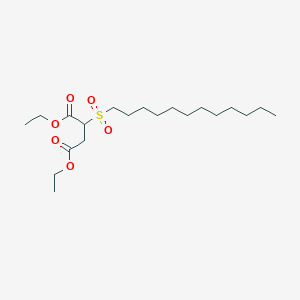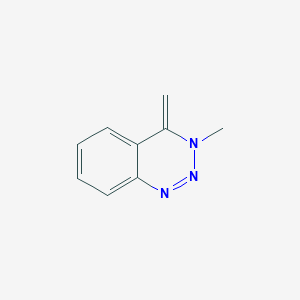
N,N,2-Trimethylbutan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,2-Trimethylbutan-2-amine is a tertiary amine characterized by the presence of three methyl groups and a butane backbone. This compound is known for its unique structural properties, which make it a subject of interest in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
N,N,2-Trimethylbutan-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 2-chlorobutane with dimethylamine under basic conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can facilitate the alkylation reactions, making the process more sustainable and cost-effective .
化学反应分析
Types of Reactions
N,N,2-Trimethylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and acid chlorides are common reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used .
科学研究应用
N,N,2-Trimethylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: This compound is utilized in the production of polymers, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of N,N,2-Trimethylbutan-2-amine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophilic species. This compound can also form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions in biological systems .
相似化合物的比较
Similar Compounds
Trimethylamine: A simpler tertiary amine with three methyl groups attached to a nitrogen atom.
Dimethylbutylamine: Similar in structure but with different alkyl substituents.
Isopropylamine: A primary amine with an isopropyl group attached to the nitrogen atom.
Uniqueness
N,N,2-Trimethylbutan-2-amine is unique due to its specific arrangement of methyl groups and butane backbone, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specialized applications where other amines may not be suitable .
属性
CAS 编号 |
57757-60-5 |
|---|---|
分子式 |
C7H17N |
分子量 |
115.22 g/mol |
IUPAC 名称 |
N,N,2-trimethylbutan-2-amine |
InChI |
InChI=1S/C7H17N/c1-6-7(2,3)8(4)5/h6H2,1-5H3 |
InChI 键 |
CUHMMDPUXJFCNB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)
